

L-Valine-13C5,15N,d2 chemical properties and structure

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Compound of Interest

Compound Name: L-Valine-13C5,15N,d2

Cat. No.: B15142680

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An In-depth Technical Guide to **L-Valine-13C5,15N,d2**: Chemical Properties, Structure, and Applications

This technical guide provides a comprehensive overview of the chemical properties, structure, and common applications of the isotopically labeled amino acid, **L-Valine-13C5,15N,d2**. It is intended for researchers, scientists, and professionals in the field of drug development who utilize stable isotope-labeled compounds in their studies.

Core Chemical Properties and Structure

L-Valine-13C5,15N,d2 is a stable, non-radioactive, isotopically labeled form of the essential amino acid L-Valine. In this molecule, all five carbon atoms are replaced with the Carbon-13 (¹³C) isotope, the nitrogen atom is replaced with the Nitrogen-15 (¹⁵N) isotope, and two hydrogen atoms are substituted with deuterium (²H or D).^{[1][2][3]} This heavy labeling makes it an invaluable tool in various analytical techniques, particularly mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.^{[3][4]}

The precise labeling of **L-Valine-13C5,15N,d2** allows for its use as an internal standard for the accurate quantification of its unlabeled counterpart in complex biological samples.^{[1][5]} It is widely employed in metabolic research, proteomics, and metabolomics to trace the fate of valine in biological systems and to understand protein structure and dynamics.^{[3][4]}

Physicochemical Data

The key physicochemical properties of **L-Valine-13C5,15N,d2** are summarized in the table below. These values are compiled from various commercial suppliers and databases.

Property	Value
Synonyms	(S)-Valine-13C5,15N,d2, L-Valine (¹³ C ₅ , 95-97%; 2,3-D ₂ , 97%; ¹⁵ N, 96-99%)
Molecular Formula	¹³ C ₅ H ₉ D ₂ ¹⁵ NO ₂
Linear Formula	(¹³ CH ₃) ₂ ¹³ CD ¹³ CD(¹⁵ NH ₂) ¹³ COOH[3]
Molecular Weight	125.12 g/mol [3]
Unlabeled Molecular Weight	117.15 g/mol [6][7]
CAS Number	201417-09-6[1][3]
Unlabeled CAS Number	72-18-4[3]
Appearance	Solid
Storage Temperature	Room temperature, protect from light and moisture[3]

Isotopic Purity

The isotopic enrichment of **L-Valine-13C5,15N,d2** is a critical parameter for its use in quantitative studies. The typical isotopic purity levels are detailed below.

Isotope	Enrichment Level
Carbon-13 (¹³ C)	95-99%[3][4]
Nitrogen-15 (¹⁵ N)	96-99%[3][4]
Deuterium (D)	~97% (at positions 2 and 3)[3][8]
Chemical Purity	≥98%[3][8]

Applications in Research and Drug Development

Stable isotope-labeled amino acids like **L-Valine-13C5,15N,d2** are fundamental tools in modern biomedical research. Their applications span from basic metabolic studies to the development of new therapeutic agents.

- Metabolic and Metabolomic Research: Used to trace the metabolic fate of valine in various physiological and pathological states.[\[3\]](#)[\[4\]](#)
- Proteomics: A key component in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for quantitative proteomics.[\[9\]](#)
- Biomolecular NMR: Enables detailed studies of protein structure, dynamics, and binding.[\[3\]](#)
- Internal Standard: Serves as an internal standard for accurate quantification in mass spectrometry-based assays, including those for newborn screening and clinical diagnostics.[\[2\]](#)
- Drug Development: Employed as tracers for pharmacokinetic and metabolic profiling of drug candidates.[\[1\]](#)[\[10\]](#)

Experimental Protocols

While specific experimental protocols are highly dependent on the application and instrumentation, a generalized workflow for a common application, such as a SILAC-based quantitative proteomics experiment, is described below.

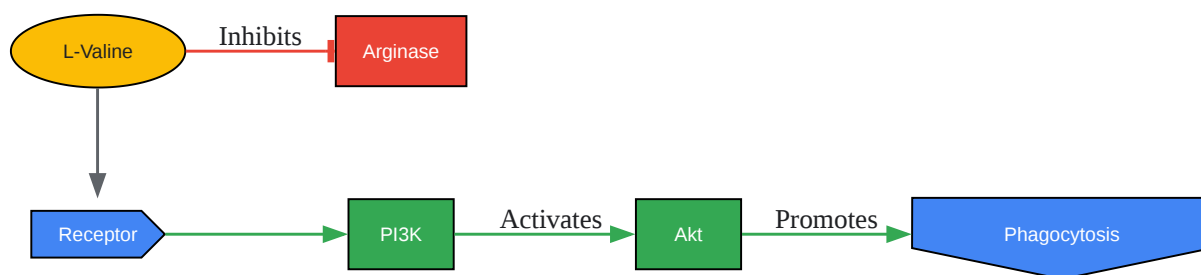
Generalized SILAC Protocol using L-Valine-13C5,15N,d2

- Cell Culture: Two populations of cells are cultured in specialized SILAC media. One population is grown in "light" medium containing unlabeled L-Valine, while the other is grown in "heavy" medium where the standard L-Valine is replaced with **L-Valine-13C5,15N,d2**.
- Incorporation: Cells are cultured for a sufficient number of doublings to ensure near-complete incorporation of the labeled or unlabeled amino acid into their proteomes.
- Experimental Treatment: The two cell populations can be subjected to different experimental conditions (e.g., drug treatment vs. control).

- **Cell Lysis and Protein Extraction:** The "light" and "heavy" cell populations are harvested and lysed to extract proteins.
- **Protein Quantification and Mixing:** The total protein concentration in each lysate is determined, and equal amounts of protein from the "light" and "heavy" samples are mixed.
- **Protein Digestion:** The mixed protein sample is digested into smaller peptides, typically using an enzyme like trypsin.
- **Mass Spectrometry Analysis:** The resulting peptide mixture is analyzed by high-resolution liquid chromatography-mass spectrometry (LC-MS).
- **Data Analysis:** The mass spectrometer detects pairs of peptides that are chemically identical but differ in mass due to the isotopic labeling. The ratio of the intensities of the "heavy" and "light" peptide peaks allows for the relative quantification of each protein under the different experimental conditions.

Signaling Pathways and Logical Relationships

Unlabeled L-Valine has been implicated in modulating cellular signaling pathways. For instance, it has been shown to inhibit multidrug-resistant bacteria through the activation of the PI3K/Akt signaling pathway and the inhibition of arginase.^{[1][10]} The following diagram illustrates this signaling cascade.

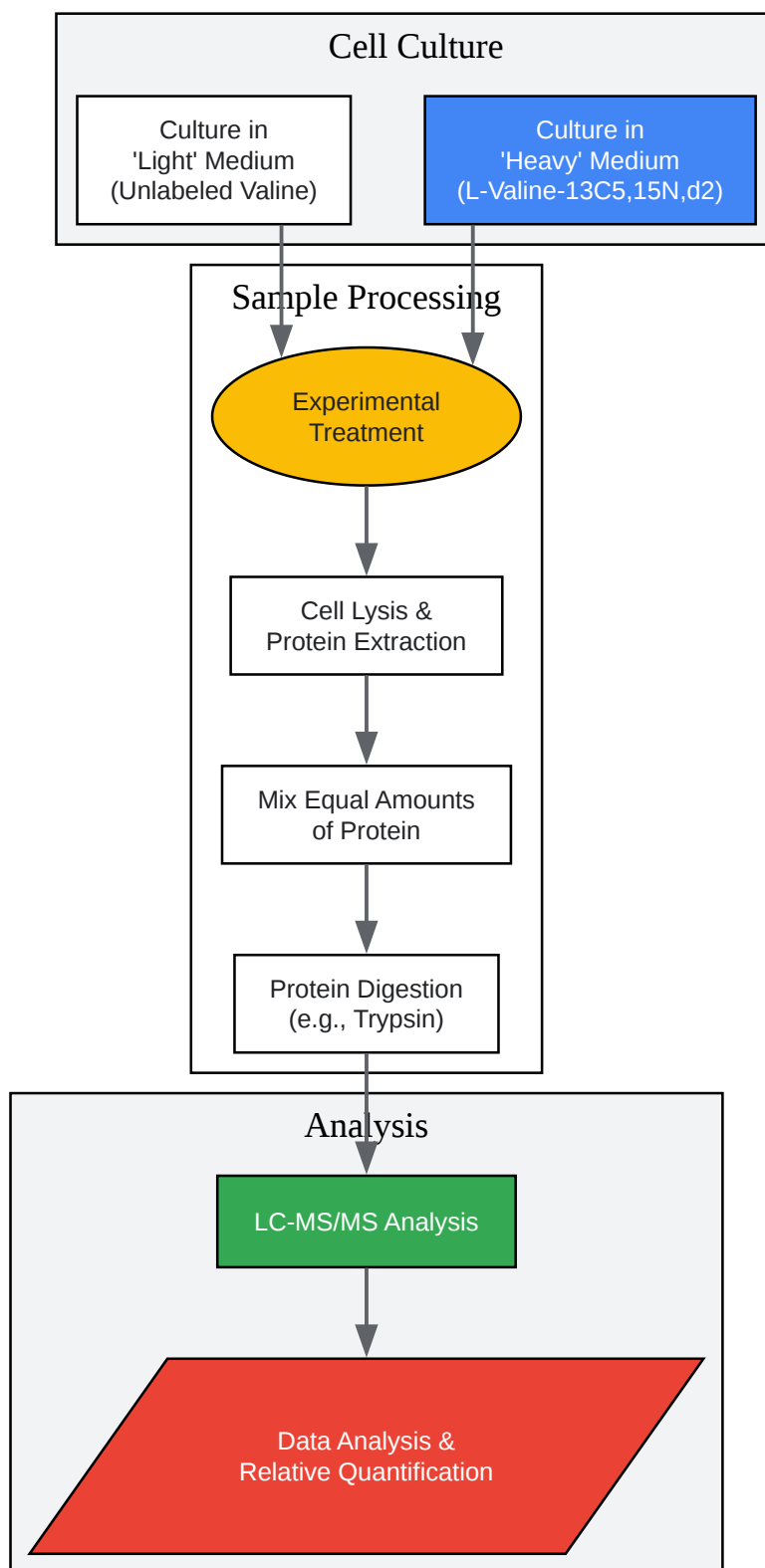


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Caption: L-Valine mediated activation of PI3K/Akt signaling and inhibition of arginase.

Experimental Workflow for SILAC

The logical flow of a typical SILAC experiment is depicted in the diagram below. This workflow highlights the key stages from cell culture to data analysis.



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Caption: Generalized workflow for a SILAC-based quantitative proteomics experiment.

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